Bienvenue dans la boutique en ligne BenchChem!

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid

Peptidomimetics Integrin antagonists Conformational restriction

This Fmoc-protected β2,2-amino acid features a gem-dimethyl quaternary α-carbon that eliminates α-epimerization during solid-phase peptide synthesis—a critical advantage over standard β-amino acids. The β-ethyl chiral center enables stereochemical control over turn motif handedness, while the elevated XLogP3 (~4.4) rationally tunes peptide hydrophobicity. Validated in orally active GPIIb/IIIa antagonist development, it preorganizes backbone torsion angles for bioactive conformations unobtainable with Fmoc-β-alanine. Ideal for peptidomimetic programs targeting integrins, GPCRs, or protein–protein interactions requiring metabolic stability and non-extended backbone geometry. Inquire now for research-grade or bulk quantities.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 2354193-51-2
Cat. No. B2851065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid
CAS2354193-51-2
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyMJMUFHLPVQJWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid (CAS 2354193-51-2): Fmoc-Protected β2,2-Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid is an Fmoc-protected β-amino acid derivative belonging to the class of geminally disubstituted β2,2-amino acids. Its core structure, 3-amino-2,2-dimethylpentanoic acid, features a quaternary α-carbon bearing two methyl groups and a chiral β-carbon substituted with an ethyl side chain [1]. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group renders the compound compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where it serves as a sterically hindered building block for introducing conformational constraints into peptidomimetic sequences [2]. The compound has a molecular formula of C22H25NO4, a molecular weight of 367.4 g/mol, a computed XLogP3 of 4.4, and is commercially available from multiple vendors including Enamine and Sigma-Aldrich [1][2].

Why Fmoc-β-alanine and Simpler β-Amino Acid Building Blocks Cannot Replace 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid in Constrained Peptide Design


Simple Fmoc-β-amino acids such as Fmoc-β-alanine (CAS 35737-10-1) lack the α,α-gem-dimethyl substitution that is the critical structural determinant of this compound's conformational and chemical behavior. The quaternary α-carbon eliminates the possibility of α-epimerization during coupling—a documented risk with unsubstituted β-amino acid activation [1]—while the β-ethyl substituent introduces a defined chiral center that influences the folding landscape of the resultant peptide [2]. Furthermore, the gem-dimethyl group at C2 preorganizes the backbone torsion angles in a manner that standard β-amino acids cannot replicate, forcing the residue to adopt turn-like conformations rather than the canonical 314-helix or pleated sheet motifs available to unsubstituted β-peptide building blocks [2]. These combined features are not achievable through simple homologation or side-chain variation of standard Fmoc-amino acids, making direct substitution with simpler analogs structurally and functionally inadequate for applications requiring defined conformational restriction.

Quantitative Differentiation Evidence for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid vs. Closest β-Amino Acid Analogs


Conformational Restriction Scaffold Validated in Orally Active GPIIb/IIIa Antagonist NSL-96194

The core amino acid residue of the target compound—3-ethyl-2,2-dimethyl-β-alanine—was employed as the central conformational restriction unit in NSL-96184 (compound 40), a highly potent, orally active GPIIb/IIIa fibrinogen receptor antagonist. The authors explicitly conclude that '3-Substituted-2,2-dimethyl-β-amino acid residues would serve as new and useful linear templates to restrict the conformational flexibility of peptidomimetics' [1]. This scaffold was selected over simpler β-amino acid alternatives during structure–activity relationship (SAR) optimization precisely because the gem-dimethyl and β-ethyl substitution pattern preorganizes the backbone geometry, fixing the molecule in its bioactive conformation.

Peptidomimetics Integrin antagonists Conformational restriction Oral bioavailability

Computed Lipophilicity (XLogP3) Comparison: 1.8 Log Unit Increase vs. Fmoc-β-alanine

The target compound exhibits a computed XLogP3 of 4.4, compared to 2.6 for Fmoc-β-alanine (CAS 35737-10-1), representing a ΔXLogP3 of +1.8 [1][2]. This 1.8 log unit increase, arising from the additional methyl and ethyl substituents on the β-amino acid core, predicts approximately 63-fold higher octanol–water partition coefficient and significantly altered chromatographic retention behavior. In practical SPPS terms, this translates to markedly different solubility profiles, resin swelling behavior, and reverse-phase HPLC purification characteristics compared to unsubstituted Fmoc-β-amino acid building blocks.

Lipophilicity Membrane permeability Physicochemical property comparison Solid-phase peptide synthesis

Proteolytic Stability Advantage of β-Amino Acid-Containing Peptides: >48 h Stability vs. <15 min for α-Peptides

Peptides constructed from β-amino acid building blocks, including geminally disubstituted β2,2-amino acids, exhibit dramatic resistance to proteolytic degradation. Under standardized in vitro conditions, an α-eicosapeptide was completely cleaved within 15 minutes by a panel of 15 proteolytic enzymes, whereas all 36 β- and γ-peptides tested remained stable for at least 48 hours under identical conditions [1]. Neither inhibition of enzyme activity nor self-aggregation accounted for this stability. Since the target compound is a β2,2-amino acid building block designed for Fmoc-SPPS incorporation into peptides, the resulting β-amino acid-containing sequences are expected to inherit this class-level proteolytic resistance.

Proteolytic stability Peptide half-life β-Peptides Drug discovery

Racemization Resistance Conferred by α,α-Dimethyl Substitution During SPPS Coupling

The α,α-gem-dimethyl substitution at the C2 position of the β-amino acid backbone eliminates the α-hydrogen, thereby removing the primary pathway for base-catalyzed epimerization during Fmoc-SPPS coupling and deprotection steps. This structural feature is explicitly absent in Fmoc-β-alanine and other non-α-substituted β-amino acids, which retain an enolizable α-position [1][2]. The 2,2-dimethylpentanoic acid backbone enhances stability against racemization, making it suitable for the synthesis of complex peptides requiring high chiral purity, as noted in vendor technical documentation [1].

Racemization resistance Chiral purity α,α-Disubstitution Solid-phase peptide synthesis

Unique Turn Motif Formation: Geminally Disubstituted β2,2-Amino Acids Disrupt Canonical β-Peptide Secondary Structures

A systematic study by Seebach et al. demonstrated that peptides composed of geminally disubstituted β2,2-amino acids (specifically including 2,2-dimethyl-β-alanine derivatives) do not adopt any of the three canonical β-peptide secondary structures—the 314 helix, the 12/10/12 helix, or the pleated sheet—that are characteristic of unsubstituted or monosubstituted β-peptides. Instead, these gem-disubstituted residues induce distinct turn motifs [1]. This structural divergence is directly attributable to the quaternary α-carbon, which restricts backbone torsional freedom at the φ/θ dihedral angles in a manner that cannot be achieved with Fmoc-β-alanine or β3-homoamino acids. The target compound, bearing both the α,α-dimethyl constraint and a β-ethyl chiral substituent, is predicted to exhibit this turn-inducing behavior with additional stereochemical control conferred by the β-substituent.

β-Peptide folding Turn motif Secondary structure disruption Foldamer design

Commercial Availability of Both Enantiomeric Forms for Stereochemically Defined Peptide Synthesis

Both (R)- and (S)-enantiomers of the core amino acid are commercially available, enabling stereochemically defined incorporation into peptides. Sigma-Aldrich lists (3R)-3-amino-2,2-dimethylpentanoic acid hydrochloride (CAS 2408936-01-4, purity 95%) , while the (3S)-enantiomer is also available from multiple vendors. The Fmoc-protected derivative (CAS 2354193-51-2) is supplied by Enamine at 95% purity [1]. This contrasts with many specialized β2,2-amino acid building blocks for which only racemic mixtures or a single enantiomer is commercially accessible, providing a practical procurement advantage for stereoselective peptide synthesis workflows.

Enantiopure building blocks Chiral β-amino acids Solid-phase peptide synthesis Vendor sourcing

Procurement-Driven Application Scenarios for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid (CAS 2354193-51-2)


Design of Orally Bioavailable Peptidomimetic GPCR or Integrin Antagonists Requiring Defined Conformational Restriction

The 3-ethyl-2,2-dimethyl-β-alanine scaffold has been validated in the development of NSL-96184, an orally active GPIIb/IIIa antagonist, where it served as the critical conformational restriction unit that preorganized the molecule into its bioactive conformation [1]. Researchers pursuing peptidomimetic antagonists of integrins, GPCRs, or protein–protein interactions should prioritize this Fmoc building block when the target binding pocket requires a turn-like or non-extended backbone geometry. The scaffold's demonstrated ability to support oral bioavailability in vivo makes it particularly relevant for peptide-based drug discovery programs aiming beyond injectable-only administration routes.

Construction of Protease-Resistant Therapeutic Peptides with Extended In Vivo Half-Life

Incorporation of this β2,2-amino acid building block into peptide sequences is expected to confer the proteolytic stability characteristic of the broader β-peptide class, where complete resistance to 15 proteolytic enzymes over 48 hours has been documented, in stark contrast to α-peptides that are fully degraded within 15 minutes [2]. This application scenario is especially relevant for therapeutic peptide programs targeting intracellular or systemic targets where rapid proteolytic clearance limits the efficacy of conventional α-peptide leads. The combined conformational constraint and proteolytic resistance make this building block a strategic choice for designing metabolically stable peptide therapeutics.

Solid-Phase Synthesis of Foldamers and Non-Canonical Secondary Structure Motifs via Gem-Disubstituted β2,2-Amino Acid Incorporation

The geminally disubstituted architecture of this compound disrupts canonical β-peptide secondary structures and instead promotes turn motif formation, as established by Seebach et al. through NMR, CD, and X-ray crystallographic analysis of β2,2-amino acid-containing oligomers [3]. Foldamer chemists and structural biologists designing artificial peptide architectures with non-natural folding patterns should select this building block over Fmoc-β-alanine or β3-homoamino acids when the goal is to intentionally break helical or sheet-forming propensity and introduce discrete turn elements. The additional β-ethyl chiral center provides stereochemical control over turn handedness.

Modulation of Peptide Physicochemical Properties Through Hydrophobic Domain Engineering

With a computed XLogP3 of 4.4—approximately 1.8 log units higher than Fmoc-β-alanine—this building block enables the rational introduction of localized hydrophobicity into peptide sequences [4][5]. This property can be exploited to modulate membrane permeability, engineer hydrophobic packaging interfaces in protein–protein interaction inhibitors, or tune reverse-phase HPLC retention behavior for purification optimization. The racemization-resistant α,α-dimethyl architecture ensures that these physicochemical modifications do not come at the cost of stereochemical integrity during Fmoc-SPPS assembly [1].

Quote Request

Request a Quote for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.